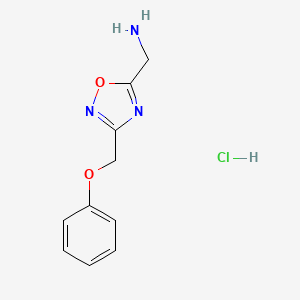
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
The compound “(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The phenoxymethyl group indicates the presence of a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached through an oxygen atom to a methyl group.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the phenoxymethyl group. The oxadiazole ring is often involved in reactions with electrophiles, while the phenoxymethyl group could potentially undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,4-oxadiazole ring could result in the compound having some degree of solubility in polar solvents. The aromatic phenyl ring could contribute to the compound’s stability and potentially its color or fluorescence .Scientific Research Applications
Synthesis and Biological Roles
1,3,4-Oxadiazole derivatives are pivotal in developing new medicinal entities for treating numerous diseases. Researchers have innovated methods for synthesizing these derivatives and explored their medicinal applications, highlighting the therapeutic potential of 1,3,4-oxadiazole cores in drug development (Nayak & Poojary, 2019).
Therapeutic Worth
The 1,3,4-oxadiazole ring, due to its unique structure, effectively binds with various enzymes and receptors in biological systems, demonstrating a broad spectrum of bioactivities. This has led to extensive research into 1,3,4-oxadiazole-based compounds, which are used in treating diverse ailments, underlining their significant development value in medicinal chemistry (Verma et al., 2019).
Pharmacological Significance
The oxadiazole core, particularly the 1,3,4-oxadiazole, is recognized as a structural subunit of immense significance in new drug development due to its various pharmacological properties. This core has been incorporated into compounds exhibiting a wide range of activities, such as antiviral, analgesic, anti-inflammatory, and antitumor effects, making it a critical element in the synthesis of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Synthetic and Pharmacological Research
Recent studies have highlighted the synthesis and biological applications of oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These findings underscore the role of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology, offering a foundation for future research in these domains (Wang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBVESPOGTALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
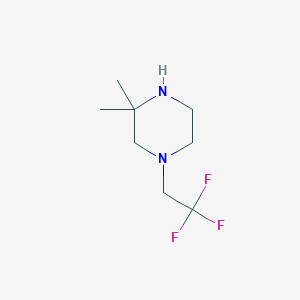
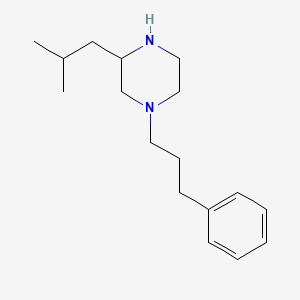
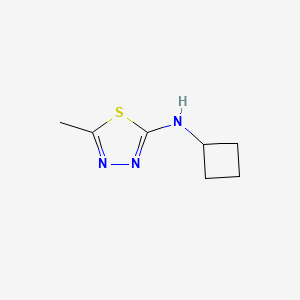
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
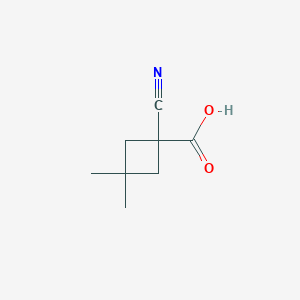
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
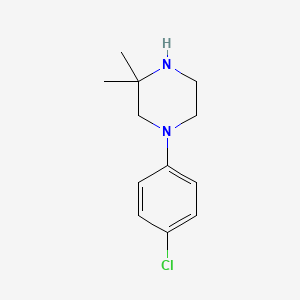
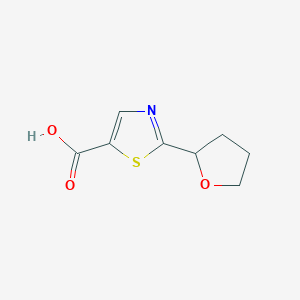
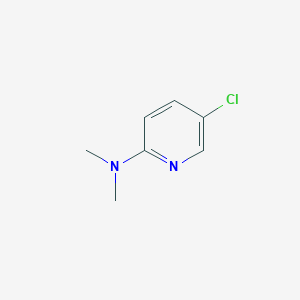
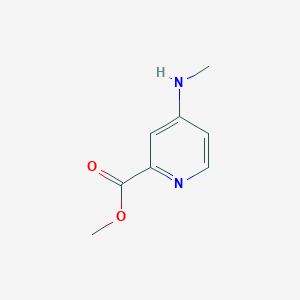
![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)